![molecular formula C17H24N2O2S B2464221 [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415510-70-0](/img/structure/B2464221.png)
[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as MTM-TMCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Scientific Research Applications
[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has shown potential as a drug candidate due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use in treating cancer, Alzheimer's disease, and HIV. In addition, [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been studied for its antibacterial and antifungal properties.
Mechanism of Action
[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes and proteins by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, leading to a decrease in their activity.
Biochemical and Physiological Effects
Studies have shown that [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Future Directions
Future research on [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone could focus on its potential use in combination with other drugs for treating cancer and other diseases. In addition, further studies could investigate its mechanism of action and potential side effects in more detail. Other potential directions for research include exploring its use as an antibacterial or antifungal agent, as well as its potential use in drug delivery systems.
Synthesis Methods
[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a one-pot reaction involving the reaction of 4-(4-methylbenzyl)morpholine with 1,4-bis(chloromethyl)benzene and thiomorpholine in the presence of a base. The resulting product can be purified through column chromatography to obtain pure [4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone.
properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-14-2-4-15(5-3-14)12-18-6-9-21-16(13-18)17(20)19-7-10-22-11-8-19/h2-5,16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIGEMASPGXJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.